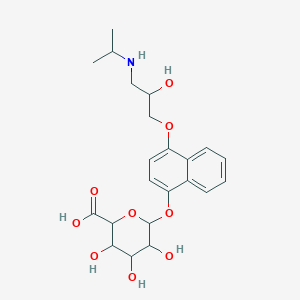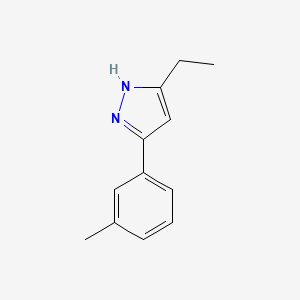
Methyl 2-(3-bromocarbazol-9-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-bromocarbazol-9-yl)benzoate is an organic compound with the molecular formula C20H14BrNO2 It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromocarbazol-9-yl)benzoate typically involves the bromination of carbazole followed by esterification. One common method involves the following steps:
Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 3-position of the carbazole ring.
Esterification: The brominated carbazole is then reacted with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-(3-bromocarbazol-9-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while coupling reactions can produce complex polycyclic structures.
科学的研究の応用
Methyl 2-(3-bromocarbazol-9-yl)benzoate has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for synthesizing biologically active molecules.
Materials Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.
作用機序
The mechanism of action of Methyl 2-(3-bromocarbazol-9-yl)benzoate depends on its specific application. In organic electronics, its electronic properties are exploited to facilitate charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary widely depending on the specific context of its use .
類似化合物との比較
Similar Compounds
Methyl 2-(3-bromo-9H-carbazolyl)benzoate: A closely related compound with similar properties and applications.
Methyl 2-(3-bromo-4-methoxyphenyl)acetate: Another brominated ester with different functional groups and reactivity.
Uniqueness
Methyl 2-(3-bromocarbazol-9-yl)benzoate is unique due to its specific combination of a carbazole core with a brominated benzoate ester. This structure imparts distinct electronic and chemical properties, making it particularly useful in applications requiring high stability and specific reactivity.
特性
分子式 |
C20H14BrNO2 |
|---|---|
分子量 |
380.2 g/mol |
IUPAC名 |
methyl 2-(3-bromocarbazol-9-yl)benzoate |
InChI |
InChI=1S/C20H14BrNO2/c1-24-20(23)15-7-3-5-9-18(15)22-17-8-4-2-6-14(17)16-12-13(21)10-11-19(16)22/h2-12H,1H3 |
InChIキー |
JUHZRTKEZUGUIO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)



![tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B13885109.png)

![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
![7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885112.png)
![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)
![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)



